2-((1-Bromonaphthalen-2-yl)oxy)ethanol
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Overview
Description
2-((1-Bromonaphthalen-2-yl)oxy)ethanol is an organic compound that features a bromonaphthalene moiety linked to an ethanol group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Bromonaphthalen-2-yl)oxy)ethanol typically involves the reaction of 1-bromonaphthalene with ethylene glycol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of ethylene glycol attacks the bromine-substituted carbon of 1-bromonaphthalene, resulting in the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Bromonaphthalen-2-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding naphthyl ether.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-((1-bromonaphthalen-2-yl)oxy)acetaldehyde or 2-((1-bromonaphthalen-2-yl)oxy)acetic acid.
Reduction: Formation of 2-((naphthalen-2-yl)oxy)ethanol.
Substitution: Formation of 2-((1-azidonaphthalen-2-yl)oxy)ethanol or 2-((1-thionaphthalen-2-yl)oxy)ethanol.
Scientific Research Applications
2-((1-Bromonaphthalen-2-yl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of brominated compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Bromonaphthalen-2-yl)oxy)ethanol involves its interaction with molecular targets through its bromine and hydroxyl groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Bromonaphthalen-2-yl)oxy)acetamide
- 2-((1-Bromonaphthalen-2-yl)oxy)ethylamine
- 2-((1-Bromonaphthalen-2-yl)oxy)propane
Uniqueness
2-((1-Bromonaphthalen-2-yl)oxy)ethanol is unique due to its specific combination of a bromonaphthalene moiety and an ethanol group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-12-10-4-2-1-3-9(10)5-6-11(12)15-8-7-14/h1-6,14H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDFDBNENSFXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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